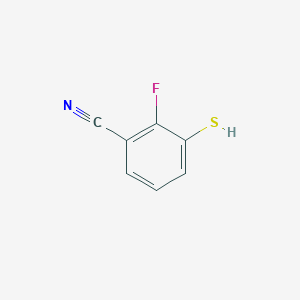

2-Fluoro-3-mercaptobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUKFTNBIIVDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Mercaptobenzonitrile

Strategic Approaches to Aryl Mercaptobenzonitrile Synthesis

The construction of aryl mercaptobenzonitriles, including the target compound 2-fluoro-3-mercaptobenzonitrile, is largely achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the displacement of a suitable leaving group by a sulfur nucleophile. The choice of starting material and the specific sulfur reagent are critical in determining the efficiency and outcome of the synthesis.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution stands as a cornerstone for the synthesis of substituted aromatic compounds. In the context of this compound, this approach would typically involve a difluoro- or a chloro-fluoro-benzonitrile precursor, where one of the halogen atoms is selectively replaced by a mercapto group or its synthetic equivalent.

A direct and common method for the introduction of a thiol group is the displacement of a halide ion from an activated aromatic ring by a sulfur nucleophile. For the synthesis of this compound, a plausible precursor would be 2,3-difluorobenzonitrile (B1214704) or 2-chloro-3-fluorobenzonitrile. The fluorine atom at the 2-position is highly activated by the ortho-nitrile group, making it susceptible to nucleophilic attack. However, the halogen at the 3-position is also activated, necessitating carefully controlled reaction conditions to achieve regioselectivity.

The reaction of a dihalobenzonitrile with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), is a direct route to the corresponding mercaptan. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to enhance the nucleophilicity of the hydrosulfide anion.

| Precursor | Reagent | Solvent | Typical Conditions | Product |

| 2,3-Difluorobenzonitrile | Sodium Hydrosulfide (NaSH) | DMF | Room temperature to moderate heat | This compound |

| 2-Chloro-3-fluorobenzonitrile | Sodium Hydrosulfide (NaSH) | N-Methyl-2-pyrrolidone (NMP) | Elevated temperatures | This compound |

This table presents plausible reaction schemes based on general principles of nucleophilic aromatic substitution for analogous compounds.

An alternative to direct thiolation involves the use of a protected thiol equivalent, which is later converted to the free thiol. This can be advantageous in minimizing side reactions, such as the oxidation of the mercaptan to a disulfide. A common reagent for this purpose is thiourea (B124793). In this method, the halogenated benzonitrile (B105546) is first reacted with thiourea to form an isothiouronium salt intermediate. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol.

This two-step process offers a high degree of control and is often high-yielding. The initial formation of the isothiouronium salt is generally robust, and the subsequent hydrolysis can be fine-tuned to ensure the clean liberation of the mercapto group.

Thiolation Reactions of Halogenated Benzonitriles

Thiolation reactions are a broad class of reactions that introduce a sulfur-containing functional group into a molecule. For the synthesis of this compound, these reactions are typically applied to a halogenated precursor.

Inorganic sulfides, such as sodium sulfide (B99878) (Na₂S), and bisulfides (hydrosulfides), like sodium hydrosulfide (NaSH), are widely used reagents for the synthesis of thiols from alkyl and aryl halides. In the case of aryl halides, the reaction proceeds via a nucleophilic aromatic substitution mechanism. A patented process for the preparation of 4-mercaptobenzonitriles involves the reaction of 4-halogenobenzonitriles with sodium sulfide or sodium hydrogen sulfide in an inert organic solvent, followed by acidification. googleapis.com A similar strategy can be envisioned for the synthesis of this compound from a suitable dihalogenated precursor.

The reaction with sodium sulfide can sometimes lead to the formation of a disulfide byproduct, as the initially formed thiolate can react with another molecule of the aryl halide. The use of sodium hydrosulfide in excess can help to mitigate this side reaction.

| Reagent | Advantages | Potential Issues |

| Sodium Sulfide (Na₂S) | Readily available, cost-effective. | Can lead to disulfide formation. |

| Sodium Hydrosulfide (NaSH) | Favors the formation of the thiol. | More sensitive to air oxidation. |

This table summarizes the characteristics of common inorganic sulfide reagents used in thiolation reactions.

Thiourea ((NH₂)₂CS) serves as an excellent surrogate for hydrogen sulfide in the synthesis of thiols from halides. The reaction proceeds through the formation of a stable, crystalline S-alkylisothiouronium salt, which can be isolated and subsequently hydrolyzed to the thiol. This method is particularly useful when the direct use of sulfide or hydrosulfide reagents leads to side products or is otherwise problematic. The hydrolysis of the isothiouronium salt is typically carried out with a base, such as sodium hydroxide (B78521).

The synthesis of thiolated cyclodextrins, for example, has been achieved by converting hydroxyl groups into thiols through a reaction with thiourea, highlighting the versatility of this reagent. nih.gov This approach offers a clean and efficient pathway to the desired mercaptobenzonitrile.

Regioselective Fluorination Strategies for Benzonitrile Scaffolds

The introduction of a fluorine atom at a specific position on a benzonitrile ring is a formidable challenge due to the electronic nature of the nitrile group. Direct fluorination of benzonitrile often leads to a mixture of isomers. Therefore, regioselective strategies are paramount.

Palladium-catalyzed C-H bond fluorination has emerged as a powerful tool. rsc.org For instance, using directing groups, it is possible to selectively fluorinate the ortho-position of a substituted benzene (B151609) ring. In the context of benzonitriles, a pyrazolyl directing group can facilitate fluorination at the C2 position. rsc.org While this method has shown success for various substituted benzonitriles, its application is dependent on the steric and electronic properties of the directing group and other substituents on the aromatic ring. rsc.org

Another strategy involves a multi-step sequence starting from a precursor where the desired substitution pattern is installed incrementally. A plausible route to a 2-fluoro-3-substituted benzonitrile could start from o-methylphenol. The process would involve nitration to generate 2-methyl-6-nitrophenol, followed by chlorination of the hydroxyl group, subsequent fluorination to replace the chlorine, and finally, oxidation of the methyl group to a nitrile. wipo.int This highlights the complexity of achieving the specific 1,2,3-substitution pattern.

| Strategy | Key Reagents/Catalyst | Guiding Principle | Potential Application | Reference |

|---|---|---|---|---|

| Directed C-H Fluorination | Pd(OAc)₂/NFSI, Directing Group (e.g., pyrazole) | A directing group guides the fluorinating agent to a specific C-H bond, typically at the ortho position. | Direct synthesis of ortho-fluorinated benzonitriles. | rsc.org |

| Multi-step Synthesis from Precursor | Nitrating agents, chlorinating agents (e.g., SOCl₂), fluorinating agents (e.g., KF), oxidizing agents | Building the desired substitution pattern step-by-step from a readily available starting material. | Synthesis of complex substitution patterns not achievable by direct methods. | wipo.int |

| Nucleophilic Aromatic Substitution (SNAr) | Potassium fluoride (B91410) (KF) | Displacement of a leaving group (e.g., -NO₂) by fluoride, activated by an electron-withdrawing group. | Fluorination of activated aromatic rings. |

Synthesis of Structural Isomers and Analogues

The synthesis of structural isomers of this compound provides insight into alternative synthetic routes and the reactivity of related compounds. The preparation of 2-fluoro-5-mercaptobenzonitrile (B1446151) and 3-fluoro-4-mercaptobenzonitrile (B173716) has been reported.

The synthesis of 2-fluoro-5-mercaptobenzonitrile can be achieved from 3-cyano-4-fluorobenzene-1-sulfonyl chloride. googleapis.com This starting material is treated with triphenylphosphine (B44618) (PPh₃) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF). The reaction proceeds over 60 hours at room temperature to yield the desired isomer. googleapis.com

For 3-fluoro-4-mercaptobenzonitrile, a common method is nucleophilic aromatic substitution (SNAr). A typical pathway starts with 4-fluoro-3-nitrobenzonitrile. The nitro group is first reduced to an amine using methods like catalytic hydrogenation. The resulting amine is then converted to a diazonium salt, which is subsequently displaced by a thiol group.

| Compound | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-mercaptobenzonitrile | 3-Cyano-4-fluorobenzene-1-sulfonyl chloride | PPh₃, CH₂Cl₂, DMF | Reduction/Rearrangement | googleapis.com |

| 3-Fluoro-4-mercaptobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | 1. H₂/Pd-C or SnCl₂/HCl 2. NaNO₂/HCl 3. Thiolating agent | SNAr via diazotization |

Advanced Synthetic Techniques and Platforms

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating. rsc.orgscispace.com This technique is particularly effective for reactions involving polar molecules and has been successfully applied to the synthesis of various oxygen- and sulfur-containing heterocyclic compounds. researchgate.net For instance, the synthesis of N-aroyl-N′-aryl thioureas saw a reduction in reaction time from 8-12 hours to just 10-15 minutes under microwave irradiation. researchgate.net Given that the synthesis of mercaptobenzonitriles often involves polar reagents and solvents, MAOS presents a promising approach to accelerate the formation of this compound.

Ultrasound-Assisted Reaction Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates. ekb.eg This technique has been shown to be beneficial for the synthesis of various heterocyclic compounds, often resulting in higher yields and shorter reaction times without the need for catalysts. rsc.orgrsc.org For example, ultrasound has been successfully used in the synthesis of thiophene (B33073) derivatives and in the hydrolysis of benzonitriles, reducing reaction times from hours to minutes. ekb.egrsc.org The application of ultrasound could facilitate either the fluorination or the thiolation step in the synthesis of this compound, offering a greener and more efficient alternative to conventional methods. beilstein-journals.org

| Technique | Principle | Key Advantages | Potential Application in Synthesis | Reference |

|---|---|---|---|---|

| Continuous Flow | Reactants are continuously pumped through a reactor. | Enhanced safety, precise control, scalability, easy automation. | Handling of hazardous reagents (e.g., fluorinating agents), multi-step synthesis. | beilstein-journals.orgacs.orgrsc.org |

| Microwave-Assisted | Rapid heating through dielectric polarization. | Drastically reduced reaction times, higher yields, cleaner reactions. | Accelerating SNAr or other polar reactions in the synthesis pathway. | rsc.orgscispace.comresearchgate.net |

| Ultrasound-Assisted | Acoustic cavitation creates localized high energy zones. | Increased reaction rates, higher yields, milder conditions. | Promoting catalyst-free reactions, improving efficiency of heterogeneous reactions. | ekb.egrsc.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comacs.org These principles are highly relevant to the synthesis of complex molecules like this compound.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. numberanalytics.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or biomass-derived solvents, and using less toxic reagents. ucl.ac.uk

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, or using energy-efficient technologies like microwave and ultrasound irradiation, reduces the environmental footprint of the synthesis. scispace.comacs.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones can reduce waste and allow for more efficient reactions. The development of recyclable catalysts is a key area of green chemistry research. solubilityofthings.comnumberanalytics.com

In the context of this compound synthesis, applying green chemistry could involve developing a catalytic C-H fluorination method that avoids the need for pre-functionalized substrates, using water as a solvent where possible, and employing microwave or flow technologies to minimize energy consumption and improve safety. ucl.ac.uk

Maximization of Atom Economy in Synthetic Routes

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently less wasteful. For a molecule like this compound, several synthetic pathways can be envisaged, each with a different atom economy profile.

A common industrial approach for aromatic thiols involves a multi-step sequence starting from a nitroaromatic precursor. A plausible, though lengthy, route to this compound could start from 2-fluoro-3-nitrobenzonitrile. This would involve:

Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl).

Diazotization of the resulting aniline (B41778) derivative (using NaNO₂/HCl).

Subsequent thiolation via reaction with a sulfur-containing reagent.

Catalytic methods, such as the direct C–H thiolation of 2-fluorobenzonitrile, would represent an ideal, highly atom-economical route, but achieving the required regioselectivity at the C3 position is a significant challenge. Transition-metal-catalyzed cross-coupling reactions offer another pathway with potentially high atom economy. thieme-connect.com

Table 1: Comparison of Theoretical Atom Economy in Synthetic Routes to this compound

| Synthetic Route | Key Reagents | Major Byproducts | Theoretical Atom Economy* | Key Characteristics |

|---|---|---|---|---|

| Multi-step from Nitro Precursor | 2-fluoro-3-nitrobenzonitrile, SnCl₂, HCl, NaNO₂, NaSH | SnO₂, NaCl, N₂, H₂O | Low | Generates significant inorganic waste; multiple steps. |

| SₙAr from Difluoro Precursor | 2,3-difluorobenzonitrile, NaSH | NaF | High | More direct, one-step reaction; higher potential efficiency. d-nb.infobham.ac.uk |

| Direct C-H Thiolation (Ideal) | 2-fluorobenzonitrile, Sulfur source | H₂ (if dehydrogenative) | Very High | Most efficient route, but regioselectivity is a major hurdle. organic-chemistry.org |

Note: Theoretical atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%. The values are qualitative comparisons based on typical reaction stoichiometries.

Strategies for Waste Prevention and Minimization

Waste prevention in chemical synthesis is prioritized over treatment and disposal. Key strategies involve the use of catalytic over stoichiometric reagents, recycling of auxiliaries, and designing processes that minimize byproduct formation.

Catalytic Systems: The move away from stoichiometric reagents, which are consumed in the reaction and generate waste, toward catalytic systems is a core tenet of green chemistry. For C-S bond formation, traditional methods often require excess base. Modern approaches utilize catalytic systems, such as photoredox cobalt-catalysis for aromatic C-H thiolation, which can proceed without external oxidants and generate H₂ as the only byproduct, thus minimizing waste. organic-chemistry.orgacs.org For the synthesis of nitrile precursors, recyclable catalysts like iron single-atom catalysts (Fe1-N-C) have been shown to be effective for the ammoxidation of alcohols to nitriles, with the catalyst being reusable for multiple cycles without significant loss of activity. researchgate.net Similarly, copper-oxide nanoparticle catalysts have demonstrated recyclability in the synthesis of nitriles from alcohols and ammonia. researchgate.net

Byproduct Reduction: The choice of reagents directly impacts waste generation. For instance, in fluorination steps that might be used to produce precursors, direct fluorination with F₂ gas can have a significantly higher atom economy and reaction mass efficiency compared to halogen exchange methods that use high molecular weight reagents like SO₂Cl₂ and Et₃N·3HF, which generate substantial waste. rsc.org Similarly, in thiolation reactions, using reagents like potassium thioacetate (B1230152) as a thiol source can be part of a cost-effective synthesis with high yields. amazonaws.com

Process Design: Industrial waste can be minimized through intelligent process design. This includes implementing good operating practices and considering the entire lifecycle of materials. numberanalytics.comajol.info For halogenated organic waste streams, which could be generated during the synthesis of precursors, technologies like solvent extraction and use as fuel in cement kilns are potential recycling strategies. researchgate.net

Development and Implementation of Environmentally Benign Solvents

Solvents constitute a major portion of the waste generated in the chemical and pharmaceutical industries. nih.gov Therefore, replacing traditional volatile organic compounds (VOCs) like DMF, NMP, and DMSO with greener alternatives is a critical area of research. d-nb.info

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Nucleophilic aromatic substitution (SₙAr) reactions, a likely route to this compound, have been successfully performed in water, often with the aid of additives. The use of inexpensive and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can enable SₙAr reactions with equimolar amounts of reagents under mild conditions. d-nb.inforsc.org In some cases, reactions in water can proceed effectively even without being homogeneous, potentially benefiting from an "on-water" effect. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as non-volatile, non-flammable solvents. dcu.ie They offer unique solvent properties and can be "designer solvents," where their cation and anion are chosen to optimize a specific reaction. acs.org For SₙAr reactions, the nature of the IL anion has a significant effect on reaction rates, with the anion's hydrogen bond accepting ability playing a key role. acs.orgbohrium.com ILs can also serve multiple roles as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recycling. rsc.orgrsc.org

Other Green Solvents: Polyethylene glycols (PEGs), particularly PEG-400, have emerged as non-toxic, biodegradable, and effective solvents for SₙAr reactions, sometimes allowing for dramatically reduced reaction times. nih.gov

Table 2: Performance of Different Solvents in Nucleophilic Aromatic Substitution (SₙAr) Reactions

| Solvent System | Typical Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| DMF, NMP, DMSO | 80-160 °C | High solubility for reactants, well-established | Toxic, high boiling point, difficult to recycle | d-nb.info |

| Water with HPMC | Room Temp - 60 °C | Environmentally benign, mild conditions, equimolar reagents | May require additive, product isolation can be energy-intensive | d-nb.inforsc.org |

| Ionic Liquids (ILs) | Varied | Tunable properties, non-volatile, potential for recyclability | Cost, viscosity, potential toxicity of some ILs | acs.orgchemistryviews.org |

| Polyethylene Glycol (PEG-400) | 120 °C | Non-toxic, biodegradable, rapid reaction times | Higher viscosity, potential product separation challenges | nih.gov |

Optimization of Energy Efficiency in Synthetic Processes

Reducing energy consumption is a key goal of green chemistry, directly impacting both environmental footprint and manufacturing costs. This is achieved through process intensification techniques like microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions compared to conventional heating. ajol.info By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions with fewer byproducts. oatext.com The synthesis of thiols and the oxidative coupling of thiols to disulfides have been shown to be significantly faster under microwave conditions. amazonaws.comajol.info For example, reactions that might take hours with conventional heating can often be completed in minutes. oatext.com

Continuous Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers substantial advantages over traditional batch processing. amf.ch Key benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, especially for hazardous reactions. mt.com These factors lead to improved energy efficiency, higher yields, and reduced waste. numberanalytics.comamf.ch The integration of automated systems and real-time analytics with flow reactors allows for rapid process optimization, further enhancing efficiency and sustainability. acs.orgbeilstein-journals.org This technology is particularly well-suited for the industrial production of specialty chemicals, enabling consistent quality and scalable manufacturing.

Table 3: Comparison of Energy Efficiency Strategies

| Technology | Principle | Key Advantages | Typical Improvement | Reference(s) |

|---|---|---|---|---|

| Conventional Batch Heating | External heating of a reaction vessel | Simple setup | Long reaction times (hours to days) | amazonaws.com |

| Microwave-Assisted Synthesis | Dielectric heating of polar molecules | Rapid heating, shorter reaction times, higher yields | Reaction times reduced from hours to minutes | ajol.infooatext.comtandfonline.com |

| Continuous Flow Processing | Reactants pumped through a controlled reactor | Enhanced safety, superior process control, improved energy efficiency, easy scale-up | Higher throughput, reduced waste, lower energy consumption | numberanalytics.comamf.chmt.com |

Chemical Reactivity and Transformation Studies of 2 Fluoro 3 Mercaptobenzonitrile

Reactions Involving the Thiol (-SH) Group

The thiol group is a key site of reactivity in 2-Fluoro-3-mercaptobenzonitrile, readily participating in oxidation, alkylation, and acylation reactions.

Oxidative Transformations to Disulfides and Sulfonic Acid Derivatives

The thiol group of this compound can be oxidized to form disulfides. This transformation is a common reaction for thiols and can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction involves the coupling of two thiol molecules to form a disulfide bridge.

Further oxidation of the thiol group can lead to the formation of sulfonic acid derivatives, although specific studies on this transformation for this compound are not extensively detailed in the provided results. However, the general chemistry of thiols suggests that strong oxidizing agents would be required for this conversion.

Alkylation and Acylation Reactions at Sulfur

The sulfur atom in the thiol group is nucleophilic and can react with electrophiles in alkylation and acylation reactions. libretexts.org

Alkylation: This involves the reaction of the thiol with an alkyl halide to form a thioether. For instance, the reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) would yield 2-fluoro-3-(methylthio)benzonitrile.

Acylation: Reaction with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine, results in the formation of a thioester.

These reactions are fundamental in modifying the structure of this compound for various applications.

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Electrophile | Base | Product | Yield |

|---|---|---|---|---|

| Alkylation | Methyl iodide | Sodium hydroxide | 2-Fluoro-3-(methylthio)benzonitrile | 88% |

| Acylation | Chloroacetyl chloride | Triethylamine | S-(2-cyano-6-fluorophenyl) 2-chloroethanethioate | 70% |

Thioether Formation and Cross-Coupling Reactions

The formation of thioethers from this compound can be achieved through various methods, including the alkylation reactions mentioned previously. Cross-coupling reactions offer another versatile route to synthesize aryl thioethers. While specific examples for this compound are not abundant in the search results, related chemistries provide insight.

For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. worktribe.com Although challenging, the activation of C-F bonds in cross-coupling reactions is an area of active research. worktribe.combeilstein-journals.org The thiol group of this compound would likely require protection before participating in certain cross-coupling reactions to prevent catalyst poisoning. The use of thiol surrogates is also a strategy to introduce the thiol functionality after a coupling reaction. researchgate.net

Reactions Involving the Nitrile (-CN) Group

The nitrile group in this compound is another site for chemical transformations, primarily involving reduction and nucleophilic additions. researchgate.net

Reduction Reactions to Amines and Imines

The nitrile group can be reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as lithium aluminum hydride (LiAlH4). The choice of reducing agent is crucial to control the reaction and avoid over-reduction. The reduction to an imine is an intermediate step in the complete reduction to an amine.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various derivatives. For example, reaction with hydrogen sulfide (B99878) (H2S) or its salts can lead to the formation of a thioamide. ccspublishing.org.cnresearchgate.net The conditions of the reaction (acidic or basic) can influence whether the reaction occurs at the nitrile group or if a substitution reaction at the halogenated position is favored. ccspublishing.org.cn

Cycloaddition Reactions and Heterocycle Formation

The strategic positioning of the mercapto and cyano groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The most prominent of these is the synthesis of thieno[2,3-b]benzonitrile derivatives, a class of compounds with applications in materials science and medicinal chemistry.

This transformation typically proceeds via a Thorpe-Ziegler type cyclization. The reaction is initiated by the deprotonation of the mercapto group with a base, forming a thiolate nucleophile. This nucleophile then attacks the carbon of the adjacent nitrile group, leading to the formation of an enamine intermediate which subsequently tautomerizes to the more stable aromatic thieno[b]benzonitrile system. This domino reaction pathway provides an efficient route to these valuable fused heterocycles. researchgate.net

Furthermore, this compound can serve as a precursor for other heterocyclic structures, such as benzothiazoles. While this often involves intermolecular reactions, for instance with o-aminothiophenol, the inherent reactivity of the mercapto group is key. Copper-catalyzed Ullmann-type couplings represent another avenue for heterocycle formation, leading to compounds like benzo[d]thiazole-2-carbonitrile.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Intramolecular Cyclization | Base (e.g., Cesium Carbonate) | Thieno[2,3-b]benzonitrile | researchgate.net |

| Intermolecular Condensation | o-Aminothiophenol, TPP | 2-Substituted Benzothiazole (B30560) | |

| Copper-Catalyzed Cyclization | CuI, DMF, 140°C | Benzo[d]thiazole-2-carbonitrile |

Reactivity of the Fluorine (-F) Atom on the Aromatic Ring

The fluorine atom at the C2 position is significantly influenced by the electronic effects of the adjacent cyano and mercapto groups, dictating its reactivity in both nucleophilic and electrophilic substitution reactions.

The fluorine atom in this compound is activated towards Nucleophilic Aromatic Substitution (SNAr). This heightened reactivity is primarily due to the strong electron-withdrawing nature of the cyano group located ortho to the fluorine. The -CN group stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of the SNAr reaction, thereby lowering the activation energy for the substitution. The fluorine atom itself is an excellent leaving group in this context.

This reactivity allows for the displacement of the fluorine atom by a wide range of nucleophiles. Studies on analogous compounds, such as 2-fluoro-3-trifluoromethylthiophenes, have shown that the fluorine atom at the C2 position is readily displaced by various nucleophiles. clockss.org This suggests that this compound can be effectively functionalized at this position.

Common nucleophiles that can be employed include:

N-Nucleophiles: Primary and secondary amines can react to form 2-amino-3-mercaptobenzonitrile derivatives. libretexts.org

O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize the corresponding 2-alkoxy or 2-aryloxy derivatives. libretexts.org

S-Nucleophiles: Thiolates can displace the fluorine to form 2-(alkylthio)- or 2-(arylthio)-3-mercaptobenzonitrile derivatives.

The general mechanism proceeds via the attack of the nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion to restore aromaticity.

Predicting the outcome of Electrophilic Aromatic Substitution (EAS) on this compound requires a careful analysis of the directing effects of the three substituents. No specific experimental data on the EAS of this compound is readily available, so the prediction relies on established principles of physical organic chemistry.

The directing effects of the individual groups are as follows:

-F (Fluoro): Deactivating, ortho, para-director.

-SH (Mercapto): Activating, ortho, para-director.

-CN (Cyano): Strongly deactivating, meta-director.

Analysis of Potential Substitution Sites:

| Position | Influence of -F (at C2) | Influence of -SH (at C3) | Influence of -CN (at C1) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | ortho (favored) | ortho (favored) | meta (neutral) | Possible, but sterically hindered by two adjacent groups. The deactivating influence of the nearby -CN group is also a factor. |

| C5 | meta (disfavored) | para (strongly favored) | meta (neutral) | Most likely site. It is para to the activating -SH group and meta to both deactivating groups, representing the most electronically favored position. |

| C6 | para (favored) | meta (disfavored) | ortho (disfavored) | Unlikely. While it is para to the -F group, it is ortho to the strongly deactivating -CN group, making this position highly deactivated. |

Therefore, electrophilic attack is predicted to occur selectively at the C5 position, which is para to the activating mercapto group.

Competitive Reactivity and Chemoselectivity Investigations

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. The outcome of a reaction can be directed towards a specific functional group by carefully choosing the reagents and reaction conditions.

The primary sites for reaction are the nucleophilic mercapto group and the electrophilic carbon atom attached to the fluorine (C2).

Reactions at the Mercapto Group: The -SH group can be readily deprotonated, especially under basic conditions, to form a potent thiolate anion. This anion is a strong nucleophile and will readily undergo reactions such as alkylation (with alkyl halides) or acylation. The -SH group can also be oxidized to form disulfides or further to sulfonic acids.

Reactions at the Fluorine Atom: As discussed, the C2-F bond is susceptible to SNAr by strong nucleophiles.

A key factor governing chemoselectivity is the pH of the reaction medium. Under basic conditions, the formation of the thiolate anion is favored, enhancing the nucleophilicity of the sulfur atom and promoting reactions at this site. In contrast, under neutral or acidic conditions where the sulfur exists as the less nucleophilic thiol, SNAr at the C2 position by an external nucleophile may become more competitive.

Comparative kinetic studies on the isomeric 2-fluoro-5-mercaptobenzonitrile (B1446151) provide insight into the relative reactivity of the functional groups, showing that nitrile reduction can be faster than fluorine substitution or mercapto oxidation under specific conditions. This highlights that the choice of reagent (e.g., nucleophile vs. reducing agent vs. oxidant) is the principal determinant of the reaction's outcome.

| Reaction Type | Target Group | Typical Conditions | Competing Reactions |

| S-Alkylation | -SH | Base (e.g., K₂CO₃), Alkyl halide | SNAr at C2 |

| SNAr | -F | Strong Nucleophile (e.g., R₂NH), Heat | S-alkylation if base is present |

| Oxidation | -SH | Oxidizing agent (e.g., H₂O₂) | - |

| Reduction | -CN | Reducing agent (e.g., LiAlH₄) | - |

Intermolecular Reactions and Derivative Formation

The functional groups of this compound provide handles for a wide array of intermolecular reactions, leading to a diverse range of derivatives. These reactions are fundamental to its utility as a scaffold in the synthesis of more complex molecules for pharmaceuticals and materials science.

One common transformation is the alkylation or arylation of the mercapto group. For instance, in a reaction analogous to that seen with 2-Bromo-3-fluoro-6-mercaptobenzonitrile, the sulfur atom can be functionalized, for example, by reaction with trifluoromethyliodide in the presence of a base to yield the corresponding trifluoromethylthioether derivative. googleapis.com

The fluorine atom, via SNAr reactions, allows for the introduction of various substituents. The coupling with other aromatic or heterocyclic systems is a common strategy. For example, palladium-catalyzed C-H bond functionalization reactions have been used with related fluorobenzonitriles to synthesize complex polycyclic aromatic systems like fluoranthenes. beilstein-journals.org This demonstrates that under catalytic conditions, even the C-H bonds of the ring can be involved in derivative formation.

Furthermore, the nitrile group can be transformed. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, thereby opening up further avenues for derivatization. These transformations significantly expand the synthetic potential of the core structure.

Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Mercaptobenzonitrile

Elucidation of Reaction Pathways and Intermediate Species

Detailed reaction pathways for 2-Fluoro-3-mercaptobenzonitrile are primarily inferred from studies on related fluorobenzonitrile isomers. The principal pathway for its synthesis involves the nucleophilic aromatic substitution (SNAr) of a precursor like 2,3-difluorobenzonitrile (B1214704) or 2-fluoro-3-nitrobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) Pathway: The most common route to synthesize mercaptobenzonitriles is the SNAr reaction, where a fluorine atom on the benzonitrile (B105546) ring is displaced by a sulfur nucleophile. researchgate.net For this compound, this typically involves the reaction of a corresponding difluoro- or nitro-substituted benzonitrile with a sulfide (B99878) source like sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). google.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process: youtube.comyoutube.com

Addition of the Nucleophile: The nucleophile (e.g., SH⁻) attacks the carbon atom bearing the fluorine leaving group. This attack is facilitated by the electron-withdrawing nature of the nitrile (-CN) group, which activates the aromatic ring towards nucleophilic attack. youtube.com This step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this σ-complex is delocalized across the aromatic system and onto the ortho and para positioned electron-withdrawing groups. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion (F⁻), which is a good leaving group in this context.

In the case of o-fluorobenzonitrile, nucleophilic addition followed by alkylation can lead to dearomatization products, highlighting the formation of an intermediate σ-complex that can be trapped. nih.govacs.org

Other Reaction Pathways: Once formed, this compound can undergo further reactions at its functional groups:

Oxidation of the Mercapto Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides under ambient conditions or can be intentionally oxidized to yield sulfinic or sulfonic acids using appropriate oxidizing agents.

Reduction of the Nitrile Group: The nitrile (-CN) group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Substitution of the Remaining Fluorine: The fluorine atom can potentially be substituted by other strong nucleophiles, although this would require harsh reaction conditions.

Intermediate Species: The key intermediate in the SNAr pathway is the Meisenheimer complex . While its direct observation for the this compound synthesis is not documented, its existence is well-established for SNAr reactions of activated aryl halides. youtube.com For instance, in reactions of nitro-substituted aromatics, these intermediates are often referred to as σ-complexes. nih.gov In some cases, such as the reaction of lithiated nitriles with benzonitriles, an equilibrium between the starting materials and the σ-complex is established before subsequent reactions occur. acs.org

A proposed reaction cascade involving 4-fluorobenzonitrile (B33359) and deprotonated 4-methylpyridine (B42270) suggests a series of intermediates formed through sequential SNAr steps, where the anion of the newly formed product acts as a nucleophile for the next step. worktribe.com This highlights the potential for complex reaction pathways depending on the specific reactants and conditions.

Interactive Data Table: Synthesis of Mercaptobenzonitrile Derivatives via SNAr

| Precursor | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzonitrile | Cyclic Amines | 4-(Cyclic amino)benzonitriles | - | Moderate to Good | researchgate.net |

| 3-Fluoro-4-chlorobenzonitrile | NaSH or Thiourea (B124793) | 3-Fluoro-4-mercaptobenzonitrile (B173716) | Reflux (80-100°C), 12-24h | - | |

| 4-Halogenobenzonitrile | Na₂S | 4-Mercaptobenzonitrile | 80-180°C, N-methylpyrrolidone | Good | google.com |

| 2-Fluoro-5-nitrobenzonitrile | Thiol reagent / Reducing agent | 2-Fluoro-5-mercaptobenzonitrile (B1446151) | Base (e.g., K₂CO₃) | - |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Fluoro-3-mercaptobenzonitrile. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three aromatic protons and the single thiol proton. The aromatic region would feature a complex pattern due to spin-spin coupling between the protons and with the fluorine nucleus.

The three aromatic protons (H4, H5, and H6) will give rise to signals in the typical aromatic range of approximately 7.0–7.8 ppm. The precise chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and nitrile groups and the sulfur-containing mercapto group. The fluorine atom will induce coupling with adjacent protons, leading to additional splitting of the signals.

The thiol (-SH) proton typically appears as a broad singlet. Its chemical shift can vary significantly and is often observed between 1.5 and 2.5 ppm. rsc.org This signal's broadness is due to chemical exchange and quadrupolar relaxation. In many cases, especially in the presence of trace amounts of water or in certain solvents, the thiol proton signal may be broadened to the point of being indistinguishable from the baseline or may not be observed at all due to rapid exchange. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| SH | 1.5 - 4.0 | Broad Singlet (br s) | N/A |

| Ar-H4 | 7.2 - 7.6 | Doublet of Doublets of Doublets (ddd) | J(H4-H5), J(H4-H6), J(H4-F) |

| Ar-H5 | 7.0 - 7.4 | Triplet of Doublets (td) | J(H5-H4), J(H5-H6), J(H5-F) |

| Ar-H6 | 7.3 - 7.7 | Doublet of Doublets (dd) | J(H6-H5), J(H6-F) |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum for this compound is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached functional groups and the presence of the fluorine atom, which causes characteristic splitting patterns.

Key expected features include:

Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the range of 115–120 ppm. youtube.com Due to its quaternary nature (no attached protons), this signal is often of lower intensity compared to protonated carbons. youtube.com

Fluorine-Substituted Carbon (C2): The carbon atom directly bonded to the fluorine atom (C2) will exhibit the most significant downfield shift due to the high electronegativity of fluorine, appearing around 160-165 ppm. This signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz.

Other Aromatic Carbons: The remaining four aromatic carbons will resonate between approximately 115 and 140 ppm. These signals will also exhibit coupling to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), with coupling constants that decrease with distance. These couplings are invaluable for definitive signal assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C1 | ~115 | Doublet (d) | ³JCF ≈ 7-10 |

| C2 | ~162 | Doublet (d) | ¹JCF ≈ 250 |

| C3 | ~120 | Doublet (d) | ²JCF ≈ 15-25 |

| C4 | ~130 | Doublet (d) | ³JCF ≈ 5-8 |

| C5 | ~125 | Doublet (d) | ⁴JCF ≈ 1-4 |

| C6 | ~135 | Doublet (d) | ²JCF ≈ 20-30 |

| CN | ~117 | Singlet or small doublet | ⁴JCF ≈ 1-3 |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing this compound. huji.ac.ilalfa-chemistry.com The spectrum is expected to show a single resonance for the fluorine atom on the benzene (B151609) ring.

The chemical shift for aryl fluorides typically falls within a broad range, but for a structure like this, it can be anticipated in the region of -110 to -140 ppm relative to a CFCl₃ standard. colorado.eduthermofisher.com The signal will be split into a multiplet due to coupling with the vicinal (three-bond) protons H4 and H6 and potentially a smaller four-bond coupling to H5. This splitting pattern provides direct evidence of the fluorine atom's position on the aromatic ring.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, either through bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between adjacent protons. For this compound, cross-peaks would be expected between H4-H5 and H5-H6, confirming their sequence in the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the signals of H4, H5, and H6 in the ¹H spectrum to C4, C5, and C6 in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying the quaternary carbons (C1, C2, C3, and the nitrile carbon). For instance, the H4 proton would be expected to show correlations to C2, C6, and C5, while the H6 proton would show correlations to C2, C4, and the nitrile carbon. These correlations are essential for piecing together the final structure.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. The spectrum is typically divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-500 cm⁻¹). youtube.com

The most characteristic absorption bands expected are:

Nitrile (C≡N) Stretch: A strong and sharp absorption band is predicted in the range of 2240–2220 cm⁻¹. This peak is a hallmark of the nitrile functional group.

Thiol (S-H) Stretch: A weak to medium, and often broad, absorption is expected around 2600–2550 cm⁻¹. This band can sometimes be weak and difficult to identify definitively.

Aromatic C-H Stretch: These absorptions appear as a group of bands just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring skeletal vibrations are expected in the 1600–1450 cm⁻¹ range.

Carbon-Fluorine (C-F) Stretch: A very strong absorption band is expected in the 1300–1100 cm⁻¹ region, characteristic of an aryl-fluorine bond. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Thiol S-H | Stretch | 2600 - 2550 | Weak, Broad |

| Nitrile C≡N | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

| Carbon-Fluorine C-F | Stretch | 1300 - 1100 | Strong |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a specific "fingerprint" for a compound. For this compound, Raman spectroscopy would be expected to reveal characteristic vibrational modes. Key expected vibrational bands would include the C≡N stretching frequency, typically appearing in the 2220–2240 cm⁻¹ region. The S-H stretching vibration is generally weak in Raman and appears around 2550–2600 cm⁻¹. Vibrations of the aromatic ring, including C-C stretching, C-H bending, and the C-F stretching mode, would also be present and provide structural insights.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. This enhancement allows for the detection of analytes at very low concentrations. For this compound, SERS could be particularly useful for studying its interaction with metal surfaces, with the mercapto group expected to be the primary binding site. The orientation of the molecule on the surface would influence the enhancement of specific Raman bands.

Due to the absence of experimental data, a representative data table for the Raman and SERS spectra of this compound cannot be provided.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₇H₄FNS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The expected exact mass of the molecular ion [M]⁺• would be approximately 153.0048 m/z.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be characteristic of the compound. Expected fragmentation pathways for this compound would likely involve the loss of the mercapto group (-SH), the cyano group (-CN), or the fluorine atom. The stability of the resulting fragments would dictate the major peaks observed in the mass spectrum.

A data table for the mass spectrometric fragmentation of this compound is not available in the current literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the cyano and mercapto functional groups.

The benzene ring itself gives rise to characteristic absorption bands. Substituents on the ring, such as the fluoro, mercapto, and cyano groups, would cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The presence of the sulfur atom with its non-bonding electrons could give rise to n → π* transitions.

Specific absorption maxima (λmax) for this compound have not been reported.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. beilstein-journals.org If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence of hydrogen bonds (e.g., involving the -SH group) or other non-covalent interactions.

This data is crucial for understanding the solid-state properties of the compound. However, no crystal structure for this compound has been deposited in crystallographic databases.

A data table of crystallographic parameters for this compound cannot be generated as no experimental data is available.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with all electrons paired in its ground state, it would not be EPR active.

EPR spectroscopy could, however, be used to study radical species derived from this compound. For instance, if the compound were to be oxidized to form a radical cation or reduced to form a radical anion, these species would be paramagnetic and could be characterized by EPR. The resulting spectrum would provide information about the distribution of the unpaired electron spin density within the molecule, through the analysis of g-factors and hyperfine coupling constants. There are no published EPR studies involving this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific DFT studies on 2-Fluoro-3-mercaptobenzonitrile are available in the current body of scientific literature. Such studies would be invaluable for determining key electronic properties like HOMO-LUMO energy gaps, electron density distribution, and molecular electrostatic potential, which are crucial for understanding its reactivity.

Ab Initio Methods for Molecular Properties

There are no documented ab initio calculations for this compound to provide high-accuracy data on its molecular geometry, vibrational frequencies, or other fundamental molecular properties.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energetic Landscapes

A detailed conformational analysis and the corresponding energetic landscape of this compound, which would reveal the most stable conformations and the energy barriers between them, have not been reported.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

Specific analyses of the non-covalent interactions that govern the molecular assembly and potential crystal packing of this compound are absent from the literature. Understanding these interactions is fundamental to predicting its physical properties and behavior in different environments.

Prediction and Characterization of Reaction Mechanisms

There are no computational studies that predict or characterize the reaction mechanisms involving this compound. Such research would be essential for designing synthetic routes and understanding its chemical behavior in various reactions.

Calculation of Reaction Barriers and Energetic Profiles

The reactivity of this compound is dictated by the energy required to break and form bonds during a chemical reaction. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the energetic landscape of a reaction.

Key areas for investigation would include:

Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms in this compound by calculating the relative energies of different conformers.

Reaction Mechanisms: For potential reactions, such as nucleophilic aromatic substitution or reactions involving the thiol group, computational methods can elucidate the step-by-step mechanism. This involves identifying transition states—the highest energy point along the reaction coordinate—and intermediates.

Activation Energies: The calculation of the energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is crucial for predicting the rate of a reaction. A lower activation energy implies a faster reaction.

A hypothetical data table for a reaction involving this compound might look as follows:

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hypothetical Reaction A | 0.0 | 25.3 | -10.2 | 25.3 |

| Hypothetical Reaction B | 0.0 | 31.8 | -5.7 | 31.8 |

This table is for illustrative purposes only, as specific data for this compound is not available.

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which are essential for identifying and characterizing molecules.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the bonds within this compound. The characteristic stretching frequencies of the nitrile (C≡N) and thiol (S-H) groups, as well as the C-F bond, could be calculated and compared with experimental IR spectra for validation. The nitrile group typically shows a strong absorption in the 2200-2260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei can be predicted. These predictions are highly sensitive to the electronic environment of each atom and are invaluable for structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet or visible light. This provides information about the molecule's chromophores.

A predictive data table for the spectroscopic properties of this compound could be structured as:

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR Spectroscopy | ν(C≡N) | e.g., 2235 cm⁻¹ |

| ν(S-H) | e.g., 2560 cm⁻¹ | |

| ¹³C NMR Spectroscopy | δ(C-CN) | e.g., 118 ppm |

| δ(C-F) | e.g., 162 ppm | |

| ¹⁹F NMR Spectroscopy | δ(C-F) | e.g., -115 ppm |

These values are hypothetical and serve as examples of what computational analysis would provide.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR is a modeling approach that aims to correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. biosynth.com This method is widely used to predict the reactivity of new compounds without the need for extensive experimental testing.

For a QSRR study to be conducted on this compound, a dataset of related compounds with known reactivity data would be required. Molecular descriptors for each compound, which are numerical representations of their chemical and physical properties, would be calculated. These can include:

Electronic Descriptors: Such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Related to the three-dimensional size and shape of the molecule.

A statistical model would then be developed to establish a mathematical relationship between these descriptors and the observed reactivity. Such a model could predict the reactivity of this compound based on its calculated descriptors.

Synthetic Applications in Derivative and Complex Synthesis for Research

Development of Specialty Chemicals and Functional Materials for Research Platforms

2-Fluoro-3-mercaptobenzonitrile is more than just a single compound; it is a versatile research platform. Its three distinct functional groups offer a "plug-and-play" approach for synthetic chemists to build libraries of complex derivatives. Each functional group can be addressed with a high degree of chemical selectivity, allowing for the systematic modification of the molecule's structure. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical research, where small changes to a molecule's architecture can lead to significant differences in biological activity. The ability to generate a diverse set of molecules from a single, well-defined starting material makes this compound a powerful tool for developing novel specialty chemicals and functional materials for a wide array of research applications.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Catalytic Synthetic Strategies

The synthesis of 2-fluoro-3-mercaptobenzonitrile and its analogs is a cornerstone of its utility. While established methods like the reaction of fluorobenzonitriles with sodium sulfide (B99878) exist, future research will likely focus on developing more efficient and selective catalytic strategies. researchgate.net A significant challenge in traditional methods is the use of foul-smelling thiols and their propensity for oxidation. researchgate.net Therefore, the development of catalytic systems that avoid these malodorous and sensitive reagents is a key objective.

Expanding the Scope of Reactivity through Innovative Methodologies

The reactivity of this compound is largely dictated by its three functional groups: the nitrile, the thiol, and the fluorine atom. While the individual reactivity of these groups is well-understood, exploring their interplay and developing novel transformations is a promising area for future research. For instance, the development of selective reactions that target one functional group while leaving the others intact would significantly enhance the compound's utility as a versatile building block.

Innovative methodologies such as photoredox catalysis could open new avenues for the functionalization of this compound. This technique has gained significant traction for its ability to facilitate a wide range of chemical transformations under mild conditions. tue.nl Investigating the application of photoredox catalysis to reactions involving the thiol or the aromatic ring of this compound could lead to the discovery of unprecedented reactivity and the synthesis of novel derivatives.

Advancements in Spectroscopic and Computational Tools for Comprehensive Analysis

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Future research will undoubtedly leverage advancements in spectroscopic and computational techniques to gain deeper insights into this molecule.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides highly sensitive and specific vibrational information about molecules adsorbed on nanostructured metal surfaces. acs.orgnih.govnih.govresearchgate.net The nitrile group, in particular, exhibits a characteristic Raman signal in a spectral region with minimal interference from biological molecules, making it an excellent SERS reporter. rsc.org Future studies could employ SERS to investigate the adsorption behavior of this compound on various surfaces, providing valuable information for applications in sensing and materials science. rsc.orgresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), will continue to play a vital role in complementing experimental studies. DFT calculations can be used to predict the regioselectivity of nucleophilic aromatic substitution reactions, providing a theoretical framework for understanding and optimizing synthetic procedures. researchgate.net Furthermore, computational modeling can aid in the interpretation of spectroscopic data and provide insights into the electronic structure and reactivity of this compound and its derivatives.

Integration of Sustainable Chemistry Principles into all Research Aspects

This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation. The use of catalytic methods, as mentioned earlier, is a key step in this direction as it often leads to higher atom economy and reduced energy consumption. Furthermore, exploring the use of biocatalysis, where enzymes are used to perform specific chemical transformations, could offer a highly sustainable and selective approach to the synthesis of this compound and its derivatives.

Exploration of New Application Areas for Derivatives in Advanced Research

The true value of a chemical compound often lies in the properties and applications of its derivatives. A significant area of future research will be the synthesis and evaluation of novel derivatives of this compound for a wide range of advanced applications.

Given the presence of the benzonitrile (B105546) and thiol moieties, derivatives of this compound could be explored as building blocks for the synthesis of benzothiazoles, a class of heterocyclic compounds with diverse biological activities. mdpi.commdpi.com For instance, the condensation of o-aminothiophenols with nitriles is a known method for synthesizing 2-substituted benzothiazoles. mdpi.com By modifying the this compound core, a library of novel benzothiazole (B30560) derivatives could be created and screened for potential pharmaceutical or materials science applications.

Q & A

Basic: What are the optimized synthetic routes for 2-fluoro-3-mercaptobenzonitrile, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves sequential functionalization of a benzene ring. A common approach begins with fluorination at the ortho position via electrophilic substitution (e.g., using Selectfluor®), followed by nitrile introduction via Rosenmund-von Braun reaction with CuCN. The mercapto group (-SH) is introduced via nucleophilic aromatic substitution (SNAr) using thiourea under basic conditions (e.g., KOH/EtOH) . Key factors include:

- Temperature control : Higher temperatures (>100°C) accelerate SNAr but risk decomposition of the nitrile group.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity.

- Catalyst optimization : CuI or Pd catalysts improve nitrile installation efficiency .

Yield and purity are maximized by quenching intermediates (e.g., using NH4Cl to isolate thiols) and employing column chromatography for purification .

Basic: Which spectroscopic methods are most effective for characterizing structural features like the thiol group in this compound?

Answer:

- ¹H/¹³C NMR : The thiol proton (-SH) appears as a broad singlet (~δ 3.5–4.5 ppm) but may be absent due to exchange broadening. ¹³C NMR identifies the nitrile carbon at ~δ 115–120 ppm .

- IR Spectroscopy : Strong absorption bands for -SH (~2550 cm⁻¹) and -CN (~2240 cm⁻¹) confirm functional groups.

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 168.02 g/mol) and detects impurities. Derivatization (e.g., with methyl iodide to form -SMe) stabilizes the thiol for clearer spectral interpretation .

Advanced: How does the electron-withdrawing effect of fluorine and nitrile groups affect the nucleophilic reactivity of the thiol group in substitution reactions?

Answer:

The fluorine and nitrile groups create a strong electron-deficient aromatic ring, polarizing the C-S bond and increasing the thiol’s nucleophilicity. This enhances reactivity in:

- Alkylation : The thiol readily reacts with alkyl halides (e.g., CH3I) in basic media to form thioethers.

- Metal coordination : The -SH group acts as a ligand for transition metals (e.g., Au, Pd), enabling catalytic applications. Computational studies (DFT) show that the nitrile group stabilizes transition states via resonance, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Advanced: What strategies mitigate oxidative decomposition of the thiol group during storage or reactions?

Answer:

- Inert atmosphere : Store under N2 or Ar to prevent oxidation to disulfides (-S-S-).

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w.

- Low-temperature storage : Keep at –20°C in amber vials to slow radical-mediated oxidation.

- In situ generation : Use protected precursors (e.g., trityl-thiols) that release -SH under mild acidic conditions during reactions .

Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions on the aromatic ring?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-rich sites. For this compound:

- Meta-directing effects : The nitrile group directs electrophiles (e.g., NO2+) to the para position relative to itself.

- Activation barriers : Transition state modeling reveals that fluorination at C2 lowers the energy barrier for electrophilic attack at C5 by ~8 kcal/mol compared to non-fluorinated analogs .

Advanced: How to resolve contradictions in melting point or spectral data reported across studies?

Answer:

- Recrystallization : Repurify the compound using solvents like hexane/EtOAc (1:3) to eliminate impurities affecting melting point .

- Cross-validation : Compare NMR data with deuterated analogs (e.g., D2O exchange for -SH confirmation) .

- Collaborative studies : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to identify methodological discrepancies .

Advanced: What methods assess the biological activity of this compound, such as enzyme inhibition assays?

Answer:

- Kinetic assays : Measure inhibition constants (Ki) for target enzymes (e.g., cysteine proteases) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the thiol group and enzyme active sites.

- Molecular docking : Use AutoDock Vina to model interactions with catalytic cysteine residues, validated by mutational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.